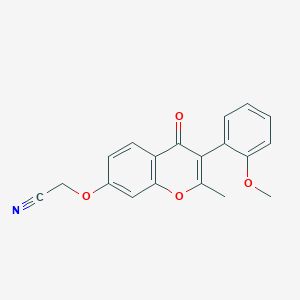

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-12-18(14-5-3-4-6-16(14)22-2)19(21)15-8-7-13(23-10-9-20)11-17(15)24-12/h3-8,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJLNRWIFFNPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromenone and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and the implications of its chemical structure in various therapeutic contexts.

Chemical Structure and Properties

The structural formula for the compound can be represented as follows:

This compound features a chromenone core, characterized by a fused benzopyran structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated that chromenone derivatives possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Compounds within the chromenone class have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes has been noted, suggesting potential use in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases (LOX).

- Cell Cycle Arrest : Studies have indicated that certain chromenone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress within cells, contributing to their anticancer and antioxidant activities.

Anticancer Activity

A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 breast cancer cells. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For instance:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2a | 15.2 | Apoptosis induction |

| 3b | 10.4 | Cell cycle arrest |

| 3e | 5.4 | Enzyme inhibition |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Inflammatory Response : A study investigated the effect of this compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use as an anti-inflammatory agent.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and HCT116 cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related coumarin derivatives and their key features:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated analogues like the 4-phenylcoumarin derivatives in .

Positional Isomerism: The 2-methoxyphenyl group in the target compound vs. 3-methoxyphenoxy in alters steric and electronic interactions. For example, the ortho-methoxy group in the target may hinder rotational freedom, affecting receptor binding.

Synthetic Accessibility :

- The target compound and its analogues (e.g., ) are synthesized via nucleophilic substitution of 7-hydroxycoumarins with chloroacetonitrile under basic conditions. Yields (~85–89%) and purity depend on substituent reactivity; electron-withdrawing groups (e.g., CF₃) may slow reaction kinetics .

Thermal and Physical Properties :

- Melting points for related compounds range from 170–171°C (chlorinated derivative ) to >200°C (trifluoromethylated target compound, inferred from stability data in ). The CF₃ group likely increases crystallinity.

Research Implications:

- Drug Design : The trifluoromethyl group in the target compound offers a template for optimizing pharmacokinetic properties in anticancer or antimicrobial agents.

- SAR Studies : Comparing substituents (e.g., phenyl vs. methoxyphenyl) helps identify critical pharmacophores. For instance, the 2-methoxy group may enhance selectivity for cytochrome P450 enzymes .

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 8h | 72 | 92 | |

| Purification | Ethyl acetate/hexane (3:7) | 68 | 95 |

Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₅NO₄: 322.1074; observed: 322.1078) .

- FT-IR : Detect functional groups (C≡N stretch at ~2250 cm⁻¹; chromenone C=O at ~1700 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Bands | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 6.8–7.5 (aromatic H) | Chromenone core | |

| HRMS | m/z 322.1078 | Molecular ion | |

| FT-IR | 2250 cm⁻¹ | Acetonitrile (C≡N) |

What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acetonitrile derivatives).

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .

How do electronic effects of the methoxyphenyl group influence reactivity?

Answer:

- Electron-Donating Methoxy Group : Stabilizes intermediates in nucleophilic substitutions, enhancing reaction rates at the 3-position of the chromenone core .

- Steric Effects : Ortho-methoxy substitution may hinder access to reactive sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

How can discrepancies in biological activity data across assays be resolved?

Answer:

Q. Table 3: Example Bioactivity Variability

| Assay Type | IC₅₀ (μM) | Solvent | Reference |

|---|---|---|---|

| Cytotoxicity (HeLa) | 12.3 ± 1.2 | DMSO 0.1% | |

| Antioxidant (DPPH) | 45.6 ± 3.8 | Ethanol |

What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 (docking score: −9.2 kcal/mol) .

- Pharmacophore Modeling : Identify critical H-bond acceptors (chromenone carbonyl) and hydrophobic regions (methyl group) .

How does environmental pH affect the compound’s stability?

Answer:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the acetonitrile group to carboxylic acid.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C, as shown in accelerated stability studies .

What advanced techniques monitor environmental degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.